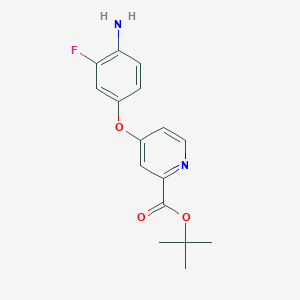
(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal is an organic compound that features a tert-butyldimethylsilyloxy group and a chlorobutanal moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The chlorobutanal moiety can be introduced through chlorination reactions using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal involves its reactivity with various chemical reagents. The tert-butyldimethylsilyloxy group serves as a protecting group, allowing selective reactions at other functional sites. The chlorobutanal moiety can participate in nucleophilic substitution reactions, leading to the formation of diverse products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-(tert-Butyldimethylsilyloxy)-4-hydroxybutanal
- (S)-3-(tert-Butyldimethylsilyloxy)-4-bromobutanal
- (S)-3-(tert-Butyldimethylsilyloxy)-4-iodobutanal
Uniqueness
(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal is unique due to the presence of both a tert-butyldimethylsilyloxy group and a chlorobutanal moiety. This combination allows for selective protection and reactivity, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H21ClO2Si |
|---|---|
Poids moléculaire |
236.81 g/mol |
Nom IUPAC |
(3S)-3-[tert-butyl(dimethyl)silyl]oxy-4-chlorobutanal |
InChI |
InChI=1S/C10H21ClO2Si/c1-10(2,3)14(4,5)13-9(8-11)6-7-12/h7,9H,6,8H2,1-5H3/t9-/m0/s1 |
Clé InChI |
UTZDSSCUZVIWQI-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H](CC=O)CCl |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(CC=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


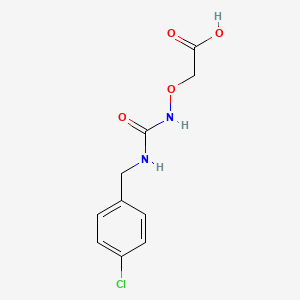

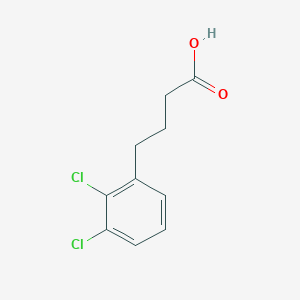

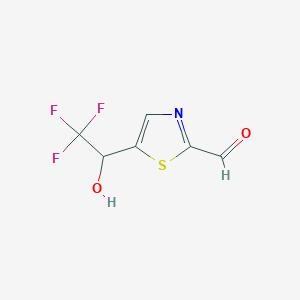


![tert-butyl 4-[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate](/img/structure/B8454080.png)

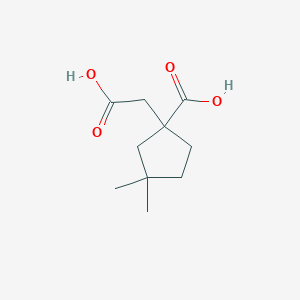

![4-[2-(2-Methoxy-phenyl)-ethyl]-pyridin-2-ylamine](/img/structure/B8454115.png)
![tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B8454123.png)
